2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of ethyl phenylamine with acetohydrazide under acidic conditions to form the intermediate hydrazide.
Condensation Reaction: The intermediate hydrazide is then subjected to a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- 2-[Ethyl(phenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-[Ethyl(phenyl)amino]-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
- Functional Groups : The presence of both hydroxy and methoxy groups on the aromatic ring provides unique reactivity and interaction potential.
- Biological Activity : The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
- Synthetic Accessibility : The synthetic route to this compound may be more straightforward or cost-effective compared to its analogs.
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(N-ethylanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-21(15-7-5-4-6-8-15)13-18(23)20-19-12-14-9-10-16(22)17(11-14)24-2/h4-12,22H,3,13H2,1-2H3,(H,20,23)/b19-12+ |
InChI Key |
OBZSWKJTXLYNDL-XDHOZWIPSA-N |
Isomeric SMILES |
CCN(CC(=O)N/N=C/C1=CC(=C(C=C1)O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC(=O)NN=CC1=CC(=C(C=C1)O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.